molecular formula C21H28N6O2 B10932364 1-butyl-6-cyclopropyl-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10932364
M. Wt: 396.5 g/mol
InChI Key: KXIIXOKZNPQTGD-UHFFFAOYSA-N
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Description

1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a butyl group, a cyclopropyl group, and an ethoxymethyl-substituted pyrazole ring. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the butyl, cyclopropyl, and ethoxymethyl groups through various substitution and coupling reactions. Common reagents used in these steps include alkyl halides, Grignard reagents, and palladium catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

  • 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(HYDROXYMETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Comparison: Compared to similar compounds, 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the ethoxymethyl group, which may influence its chemical reactivity and biological activity. The cyclopropyl group also adds to its structural complexity, potentially affecting its interaction with molecular targets.

Properties

Molecular Formula

C21H28N6O2

Molecular Weight

396.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-N-[1-(ethoxymethyl)pyrazol-4-yl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H28N6O2/c1-4-6-9-27-20-19(14(3)25-27)17(10-18(24-20)15-7-8-15)21(28)23-16-11-22-26(12-16)13-29-5-2/h10-12,15H,4-9,13H2,1-3H3,(H,23,28)

InChI Key

KXIIXOKZNPQTGD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=CN(N=C4)COCC

Origin of Product

United States

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